3-[Benzo(B)thiophen-2-YL]-5-trifluoromethylbenzoic acid
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Overview
Description
3-[Benzo(B)thiophen-2-YL]-5-trifluoromethylbenzoic acid is a compound that belongs to the class of organic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The trifluoromethyl group attached to the benzoic acid moiety enhances the compound’s chemical stability and biological activity. Benzothiophene derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Preparation Methods
The synthesis of 3-[Benzo(B)thiophen-2-YL]-5-trifluoromethylbenzoic acid typically involves several steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
Coupling Reactions: The final step involves coupling the benzothiophene core with a benzoic acid derivative using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs. This often includes using more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
3-[Benzo(B)thiophen-2-YL]-5-trifluoromethylbenzoic acid undergoes various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[Benzo(B)thiophen-2-YL]-5-trifluoromethylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal infections.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[Benzo(B)thiophen-2-YL]-5-trifluoromethylbenzoic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like beta-lactamase, which is involved in bacterial resistance to antibiotics.
Receptor Binding: It can bind to specific receptors in cells, modulating their activity and leading to therapeutic effects.
The exact pathways involved depend on the specific biological context and the target cells or organisms.
Comparison with Similar Compounds
3-[Benzo(B)thiophen-2-YL]-5-trifluoromethylbenzoic acid can be compared with other benzothiophene derivatives:
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O2S/c17-16(18,19)12-6-10(5-11(7-12)15(20)21)14-8-9-3-1-2-4-13(9)22-14/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJSGNIGNXRIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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